Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate
Overview
Description
Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate (MMP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and flammable liquid with a molecular weight of 189.25 g/mol. MMP is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used in the production of polymers, surfactants, and other materials.
Scientific Research Applications
Antibacterial Activity
- A study found that a compound closely related to Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteric (Karai et al., 2017).
Synthesis and Biological Activity
- A diversity-oriented synthesis of similar compounds, such as 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, indicated interesting biological activities (Berzosa et al., 2011).
- Synthesis of 3-(pyrimidinyl)propanoates from levulinic acid demonstrated the creation of new glutamate-like derivatives with potential biological activity (Flores et al., 2013).
Chemical Synthesis and Applications
- Research into the synthesis of chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids utilized similar methylated compounds, suggesting their utility in complex organic synthesis (Valiullina et al., 2019).
- The creation of novel compounds for antioxidant, anti-inflammatory, and antiulcer activities employed similar methylated amino propanoates, highlighting their significance in medicinal chemistry (Subudhi & Sahoo, 2011).
Corrosion Inhibition
- Methylated derivatives were found effective as corrosion inhibitors of C38 steel in acidic solutions, showcasing their utility in industrial applications (Missoum et al., 2013).
Antitumor Activities
- Research on chromone-nitrogen mustard derivatives, which included similar methylated propanoates, demonstrated potent antitumor activities, especially against breast cancer cells (Sun et al., 2021).
properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)-propan-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCZSREQFVJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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